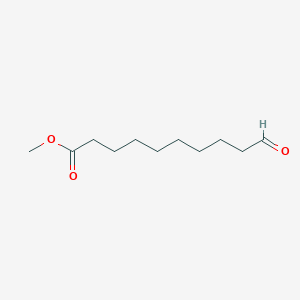

Methyl 9-Formylnonanoate

Descripción general

Métodos De Preparación

Methyl 9-Formylnonanoate can be synthesized through several methods. One common synthetic route involves the esterification of 10-oxodecanoic acid with methanol in the presence of an acid catalyst . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Análisis De Reacciones Químicas

Methyl 9-Formylnonanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .

Aplicaciones Científicas De Investigación

Methyl 9-Formylnonanoate has several scientific research applications:

Polymer Stabilization: It is used in stabilizing poly(vinyl chloride) (PVC) during heat processing.

Organic Synthesis: It serves as a reactant in generating ketones from carboxylic acids and Grignard reagents.

Synthesis of Deuterated Compounds: It is utilized in the synthesis of deuterated decanoic acids and decanols, which are important in chemical and biological studies.

Bee Communication: Derivatives of this compound are components of the mandibular gland secretion of queen honeybees, playing a significant role in bee communication and social structure.

Mecanismo De Acción

The mechanism of action of methyl 10-oxodecanoate involves its interaction with various molecular targets and pathways. For example, in polymer stabilization, it undergoes transformation during heat processing, creating stabilizing compounds. In organic synthesis, it reacts with Grignard reagents to form ketones, indicating its utility in complex synthesis processes.

Comparación Con Compuestos Similares

Methyl 9-Formylnonanoate can be compared with similar compounds such as:

Methyl 10-chloro-10-oxodecanoate: This compound has a chlorine atom in place of a hydrogen atom, which can alter its reactivity and applications.

This compound: This compound has a formyl group instead of a ketone group, leading to different chemical properties and uses.

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .

Actividad Biológica

Methyl 9-formylnonanoate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from nonanoic acid and formaldehyde. Its chemical structure can be represented as follows:

- Molecular Formula : C_{10}H_{18}O_{2}

- Molecular Weight : 170.25 g/mol

The compound features a long carbon chain, which is typical of fatty acid derivatives, contributing to its lipophilicity and potential interactions with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various esters, this compound showed effective inhibition against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in the context of antibiotic resistance.

Cytotoxicity and Anticancer Potential

Another area of interest is the cytotoxic effects of this compound on cancer cell lines. In vitro studies have demonstrated that the compound induces apoptosis in various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The IC50 values for these cell lines were found to be:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The mechanism of action appears to involve the induction of reactive oxygen species (ROS) and the activation of caspase pathways, leading to programmed cell death.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A recent study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound in a clinical setting. The compound was tested against isolates from patients with skin infections, demonstrating a significant reduction in bacterial load after treatment.

- Cytotoxicity Assessment : In another investigation, researchers assessed the cytotoxic effects on human cancer cell lines. The study highlighted that treatment with this compound resulted in increased apoptosis markers, including cleaved caspases and PARP cleavage, indicating its potential as an anticancer agent.

- Mechanistic Studies : Further mechanistic studies revealed that this compound activates the NF-kB signaling pathway, which is crucial for cell survival and proliferation. This dual role suggests that while it may inhibit tumor growth, it could also have implications for normal cell function.

Propiedades

IUPAC Name |

methyl 10-oxodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPNLDGNIRVDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333871 | |

| Record name | Methyl 10-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14811-73-5 | |

| Record name | Methyl 10-oxodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14811-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 10-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is methyl 10-oxodecanoate used in the synthesis of 1-octacosanol?

A1: Methyl 10-oxodecanoate serves as a key building block in the synthesis of 1-octacosanol. The research paper describes a synthetic route where methyl 10-oxodecanoate undergoes a Wittig reaction with octadecyltriphenylphosphonium ylide. [] This reaction forms a carbon-carbon double bond, extending the carbon chain and ultimately contributing to the formation of the target molecule, 1-octacosanol.

Q2: What are the advantages of the described synthetic method for 1-octacosanol using methyl 10-oxodecanoate?

A2: The research highlights several advantages of this synthetic approach: []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.